molecular formula C9H8O2 B020428 2,3-Dihydrobenzofuran-5-carboxaldehyde CAS No. 55745-70-5

2,3-Dihydrobenzofuran-5-carboxaldehyde

Cat. No. B020428
CAS RN: 55745-70-5
M. Wt: 148.16 g/mol
InChI Key: WEBVDBDZSOJGPB-UHFFFAOYSA-N
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Patent
US08097737B2

Procedure details

2,3-Dihydrobenzofuran (100 g, 832 mmol) and N,N-dimethylformamide (134 g, 1830 mmol) were mixed and heated, and phosphorus oxychloride (255 g, 1643 mmol) were added thereto at an inner temperature of 70 to 80° C. over 2 hrs. The reaction mixture was heated at an inner temperature of 80 to 90° C. and stirred for 7.5 hrs. Then, the resulting mixture was added dropwise to water (1000 g) under cooling, and stirred at room temperature for 5 hrs. The resulting mixture was extracted with toluene, and the extract was washed sequentially with water, saturated sodium bicarbonate aqueous solution and water, and the organic layer was concentrated under vacuum to give a toluene solution of the title compound (amount 340 g, apparent yield 100%).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
134 g
Type
reactant
Reaction Step One
Quantity
255 g
Type
reactant
Reaction Step Two
Name
Quantity
1000 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
100%

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH2:3][CH2:2]1.CN(C)[CH:12]=[O:13].P(Cl)(Cl)(Cl)=O.O>C1(C)C=CC=CC=1>[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([CH:12]=[O:13])=[CH:9][C:4]=2[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
O1CCC2=C1C=CC=C2
Name
Quantity
134 g
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
255 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
1000 g
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 (± 5) °C
Stirring
Type
CUSTOM
Details
stirred for 7.5 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under cooling
STIRRING
Type
STIRRING
Details
stirred at room temperature for 5 hrs
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with toluene
WASH
Type
WASH
Details
the extract was washed sequentially with water, saturated sodium bicarbonate aqueous solution and water
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was concentrated under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O1CCC2=C1C=CC(=C2)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 340 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 275.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.